molecular formula C10H14N2O2 B2598219 2-(2-Methyl-3-nitrophenyl)propan-1-amine CAS No. 2248272-52-6

2-(2-Methyl-3-nitrophenyl)propan-1-amine

Cat. No.: B2598219
CAS No.: 2248272-52-6
M. Wt: 194.234
InChI Key: ZYUYMGFSFPRTIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-3-nitrophenyl)propan-1-amine is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylpropanamine, characterized by the presence of a nitro group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-3-nitrophenyl)propan-1-amine typically involves the nitration of 2-methylphenylpropanamine. The nitration process introduces a nitro group into the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to ensure high yield and purity of the product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-3-nitrophenyl)propan-1-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to a nitroso or nitro compound.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various electrophiles in the presence of catalysts like aluminum chloride.

Major Products Formed

    Reduction: 2-(2-Methyl-3-aminophenyl)propan-1-amine.

    Oxidation: 2-(2-Methyl-3-nitrosophenyl)propan-1-amine or this compound.

    Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-Methyl-3-nitrophenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-4-nitrophenyl)propan-1-amine
  • 2-(3-Methyl-3-nitrophenyl)propan-1-amine
  • 2-(2-Methyl-3-nitrophenyl)butan-1-amine

Uniqueness

2-(2-Methyl-3-nitrophenyl)propan-1-amine is unique due to the specific positioning of the nitro and methyl groups on the benzene ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the nitro group in the meta position relative to the amine group can affect its electronic properties and interactions with other molecules.

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYMGFSFPRTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.